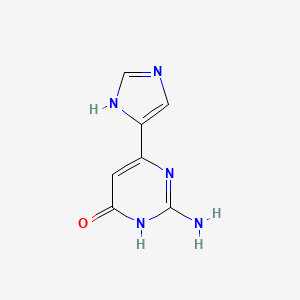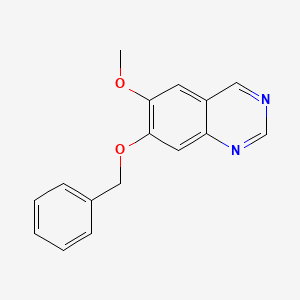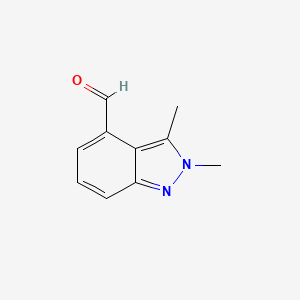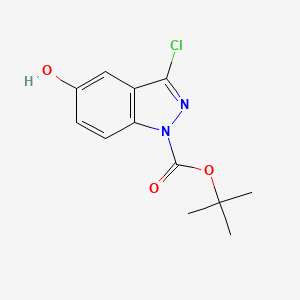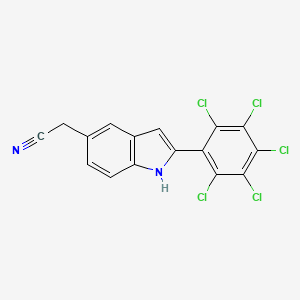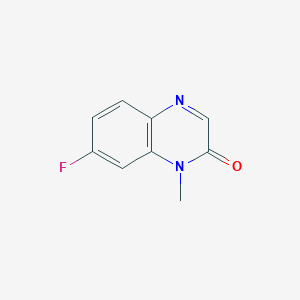
Pentan-3-ylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-3-ylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential applications This compound is characterized by the presence of a boronic acid group attached to a pentane chain at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of pentan-3-yl halides using diborane or borane reagents under controlled conditions. Another method includes the hydroboration of pent-2-ene followed by oxidation to yield the desired boronic acid.
Industrial Production Methods: In industrial settings, the production of pentan-3-ylboronic acid often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pentan-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives .
Scientific Research Applications
Pentan-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentan-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling reactions.
Methylboronic Acid: Often used in the synthesis of boron-containing pharmaceuticals.
Butylboronic Acid: Utilized in the development of boron-based sensors and materials.
Uniqueness: Pentan-3-ylboronic acid is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic or steric characteristics .
Properties
Molecular Formula |
C5H13BO2 |
|---|---|
Molecular Weight |
115.97 g/mol |
IUPAC Name |
pentan-3-ylboronic acid |
InChI |
InChI=1S/C5H13BO2/c1-3-5(4-2)6(7)8/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
YVNFEMMPXXMVPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


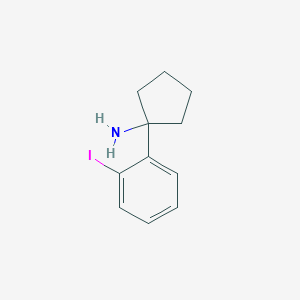
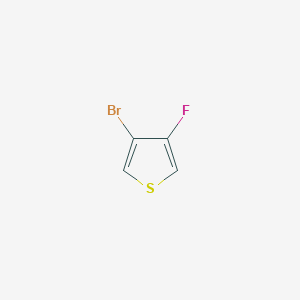
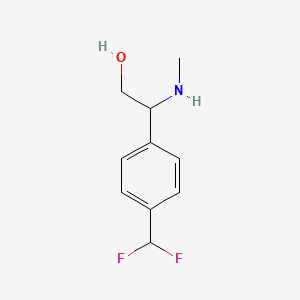
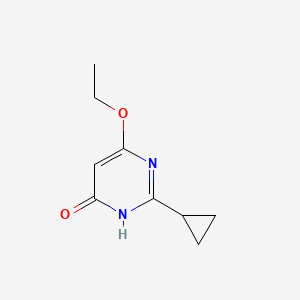
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)
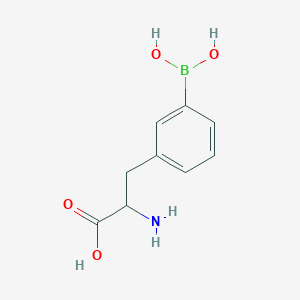
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
